Cannabidiol dimethyl ether

Description

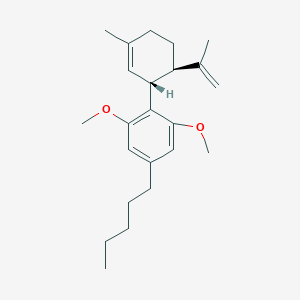

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBGHBAVRNATET-VQTJNVASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924752 |

Source

|

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242-67-7 |

Source

|

| Record name | Cannabidiol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cannabidiol Dimethyl Ether (CBD-DME)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cannabidiol Dimethyl Ether (CBD-DME), a synthetic derivative of the non-psychotropic phytocannabinoid cannabidiol (CBD), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of CBD-DME. Notably, CBD-DME distinguishes itself from its parent compound, CBD, through its potent and selective inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in the pathophysiology of various inflammatory disorders, including atherosclerosis. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of CBD-DME.

Introduction

Cannabidiol (CBD) has garnered considerable attention for its diverse therapeutic properties, which are mediated through a variety of molecular targets.[1][2] Chemical modification of the CBD scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Cannabidiol Dimethyl Ether (CBD-DME), also known as CBDD, is one such derivative where the two phenolic hydroxyl groups of CBD are replaced by methoxy groups.[3] This structural modification significantly alters the molecule's biological activity, most notably conferring potent and selective inhibitory activity against 15-lipoxygenase (15-LOX).[4][5] This guide will delve into the technical details of CBD-DME, providing a basis for its further investigation and potential clinical development.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is critical for its application in research and drug development.

Chemical Structure

The chemical structure of Cannabidiol Dimethyl Ether is foundational to its unique biological activity.

-

IUPAC Name: 1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene[3][6]

-

Molar Mass: 342.523 g/mol [3]

Diagram: Chemical Structure of Cannabidiol Dimethyl Ether (CBD-DME)

A 2D representation of the chemical structure of CBD-DME.

Physicochemical Properties

The physicochemical properties of CBD-DME influence its solubility, stability, and formulation characteristics.

| Property | Value | Source |

| Molecular Weight | 342.5 g/mol | [6] |

| XLogP3 | 7.2 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Solubility | Ethanol: ≤14 mg/mL, DMSO: 1 mg/mL, DMF: 2 mg/mL | [5] |

Synthesis of Cannabidiol Dimethyl Ether

The primary route for the synthesis of CBD-DME involves the methylation of the hydroxyl groups of cannabidiol.

Synthetic Pathway

The synthesis of CBD-DME is typically achieved through the reaction of cannabidiol with a methylating agent in the presence of a base. A common method employs dimethyl sulfate and potassium carbonate in an acetone solvent.[8]

Diagram: Synthesis of CBD-DME from CBD

Sources

- 1. (PDF) In Vivo and in Vitro Metabolism of Cannabidiol [research.amanote.com]

- 2. mdpi.com [mdpi.com]

- 3. Cannabidiol dimethyl ether - Wikipedia [en.wikipedia.org]

- 4. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Cannabidiol dimethyl ether | C23H34O2 | CID 3081957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. lumirlab.com [lumirlab.com]

Mechanistic Divergence: A Technical Comparison of Cannabidiol (CBD) and Cannabidiol Dimethyl Ether (CBDDME)

Executive Summary

This technical guide analyzes the profound pharmacological shift resulting from the O-methylation of Cannabidiol (CBD) to form Cannabidiol Dimethyl Ether (CBDDME). While structurally similar, these two compounds exhibit divergent mechanisms of action (MOA).

-

Cannabidiol (CBD): A promiscuous, multi-target agent acting as a negative allosteric modulator of cannabinoid receptors (CB1/CB2), an agonist at 5-HT1A, and a modulator of transient receptor potential (TRP) channels. Its primary therapeutic applications target CNS disorders (epilepsy, anxiety) and systemic inflammation.

-

Cannabidiol Dimethyl Ether (CBDDME): A highly selective inhibitor of 15-Lipoxygenase (15-LOX) with negligible affinity for CB1 or CB2 receptors. The methylation of the phenolic hydroxyl groups renders it resistant to Phase II glucuronidation, significantly altering its metabolic stability.

This guide details the structural basis for these differences, compares their pharmacodynamic profiles, and provides self-validating experimental protocols to verify these distinct mechanisms.

Structural & Physicochemical Basis[1]

The fundamental difference lies in the modification of the resorcinol moiety.

-

CBD: Contains two free phenolic hydroxyl (-OH) groups at the C-2' and C-6' positions. These groups are critical for hydrogen bond donation, facilitating interaction with the orthosteric and allosteric sites of GPCRs (like CB1/CB2) and serving as primary sites for Phase II metabolism (glucuronidation).

-

CBDDME: The two hydroxyl groups are methylated (-OCH3). This "capping" removes the hydrogen bond donor capability, drastically reducing affinity for targets requiring this interaction, while increasing lipophilicity (LogP) and blocking the primary metabolic soft spot.

Comparative Physicochemical Profile[2]

| Feature | Cannabidiol (CBD) | CBD Dimethyl Ether (CBDDME) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₃H₃₄O₂ |

| Key Functional Group | Phenolic Hydroxyls (-OH) | Methoxy Ethers (-OCH₃) |

| H-Bond Donor Count | 2 | 0 |

| Lipophilicity (LogP) | ~6.3 | ~7.1 (Estimated) |

| BBB Permeability | High (Active Transport/Diffusion) | High (Passive Diffusion) |

| Metabolic Stability | Low (Rapid Phase I/II) | High (Resistant to Glucuronidation) |

Pharmacodynamics: The Divergent Pathways

Receptor Binding (The "Silent" Profile of CBDDME)

Contrary to the "Entourage Effect" often associated with phytocannabinoids, CBDDME exhibits a "silent" profile at major cannabinoid receptors.

-

CBD: Acts as a Negative Allosteric Modulator (NAM) at CB1 and an inverse agonist/NAM at CB2. It also binds 5-HT1A (Ki ~16 µM) and activates TRPV1 (EC50 ~3.5 µM).

-

CBDDME: Radioligand binding assays confirm no significant affinity for CB1 or CB2. The methylation sterically hinders the molecule from fitting into the cannabinoid binding pocket and removes the critical H-bonding interactions required for receptor stabilization.

Enzymatic Targeting: The 15-LOX Breakthrough

The most significant mechanistic distinction is CBDDME's potency against 15-Lipoxygenase (15-LOX) .

-

Mechanism: 15-LOX catalyzes the oxygenation of polyunsaturated fatty acids (like linoleic acid) and cholesterol esters in Low-Density Lipoprotein (LDL). This oxidative modification is a key driver of atherosclerosis.

-

Selectivity: CBDDME inhibits 15-LOX with an IC50 of 0.28 µM , whereas CBD is a weak inhibitor (IC50 ~2.56 µM). Crucially, CBDDME is highly selective, with a 5-LOX/15-LOX selectivity ratio of >700.[1]

Quantitative Comparison Table

| Target / Assay | CBD Activity | CBDDME Activity | Functional Outcome |

| CB1 Receptor | NAM / Low Affinity | No Affinity | CBDDME lacks direct psychoactive modulation. |

| CB2 Receptor | Inverse Agonist / NAM | No Affinity | CBDDME lacks CB2-mediated immunomodulation. |

| 15-Lipoxygenase | Weak Inhibitor (IC50 2.56 µM) | Potent Inhibitor (IC50 0.28 µM) | CBDDME prevents LDL oxidation (Anti-atherosclerotic). |

| CYP2C19 | Inhibitor | Inhibitor (IC50 ~14.8 µM) | Both carry drug-drug interaction potential. |

| Hepatic Metabolism | Rapid Glucuronidation | Resistant | CBDDME has prolonged metabolic stability. |

Visualization of Signaling Pathways[4]

The following diagram illustrates the "fork in the road" where structural methylation leads to distinct biological outcomes.

Figure 1: Mechanistic divergence of CBD and CBDDME. Note CBDDME's selective blockade of 15-LOX and resistance to metabolism, contrasting with CBD's receptor-mediated CNS effects.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the differences described above, the following protocols utilize internal controls to ensure data integrity.

Protocol A: 15-Lipoxygenase Inhibition Assay (FOX Method)

Objective: Quantify the potency difference between CBD and CBDDME against 15-LOX. Principle: 15-LOX converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE). The Ferrous Oxidation-Xylenol Orange (FOX) reagent reacts with hydroperoxides to form a blue-purple complex (absorbance at 560 nm).

Reagents:

-

Enzyme: Soybean 15-Lipoxygenase (Type I-B).

-

Substrate: Linoleic acid (final conc. 50 µM).

-

FOX Reagent: Xylenol Orange (100 µM), FeSO₄ (250 µM), H₂SO₄ (25 mM) in methanol/water (9:1).

-

Test Compounds: CBD and CBDDME (dissolved in DMSO).

Workflow:

-

Blanking: Prepare a "No Enzyme" control to account for non-enzymatic oxidation.

-

Incubation: Mix 15-LOX (200 U/mL) with test compound (0.01 – 10 µM) in Borate buffer (pH 9.0) for 5 mins at 25°C.

-

Initiation: Add Linoleic acid substrate. Incubate for 15 mins.

-

Termination: Add FOX reagent to stop the reaction and develop color.

-

Readout: Incubate 30 mins at room temperature. Measure Absorbance at 560 nm.

Validation Criteria:

-

Positive Control: Nordihydroguaiaretic acid (NDGA) must show IC50 < 1 µM.

-

Differentiation: CBDDME should exhibit >80% inhibition at 1 µM, while CBD should show <30% inhibition at the same concentration.

Protocol B: Microsomal Stability Assay

Objective: Demonstrate CBDDME's resistance to hepatic metabolism compared to CBD.

Workflow:

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (essential for CYP activity).

-

Reaction: Incubate CBD and CBDDME (1 µM) separately with HLM + NADPH at 37°C.

-

Sampling: Aliquot at t = 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent compound depletion.

Validation Criteria:

-

CBD: Should show rapid depletion (T1/2 < 30 mins) due to hydroxylation/glucuronidation.

-

CBDDME: Should show >80% parent compound remaining at t = 60 mins.

-

Control: Verapamil (high clearance) and Warfarin (low clearance) must fall within historical ranges.

References

-

Takeda, S., et al. (2009). Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor.[2] Drug Metabolism and Disposition.[3][4][5][6] Link

-

Takeda, S., et al. (2011). Cannabidiol-2',6'-dimethyl ether as an effective protector of 15-lipoxygenase-mediated low-density lipoprotein oxidation in vitro. Biological and Pharmaceutical Bulletin. Link

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British Journal of Pharmacology. Link

-

Jiang, R., et al. (2013). Cannabidiol is a potent inhibitor of the catalytic activity of cytochrome P450 2C19.[2] Drug Metabolism and Pharmacokinetics.[3][4][5][6][7][8][9] Link

-

Usami, N., et al. (2008). Synthesis and pharmacological evaluation of cannabidiol derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

- 1. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. probiocdmo.com [probiocdmo.com]

- 4. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 5. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 6. theraindx.com [theraindx.com]

- 7. youtube.com [youtube.com]

- 8. longdom.org [longdom.org]

- 9. In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacology of Cannabidiol-2',6'-dimethyl ether (CBDD)

Abstract

Cannabidiol-2',6'-dimethyl ether (CBDD) is a synthetic, methylated derivative of the non-psychoactive phytocannabinoid, cannabidiol (CBD). While sharing a structural backbone with CBD, the methylation of the hydroxyl groups on its resorcinol ring confers a distinct and highly specific pharmacological profile. This guide provides a comprehensive analysis of CBDD's pharmacology, with a primary focus on its potent and selective inhibition of 15-lipoxygenase (15-LOX), a key enzyme implicated in the pathophysiology of atherosclerosis. We will delve into its synthesis, pharmacodynamics, potential therapeutic applications, and the critical knowledge gaps that present opportunities for future research. This document serves as a technical resource for professionals engaged in cannabinoid research and the development of novel therapeutics for inflammatory and cardiovascular diseases.

Introduction: The Rationale for a Methylated Cannabinoid

The vast therapeutic potential of cannabidiol (CBD) is well-documented, with applications in epilepsy, anxiety, and various inflammatory conditions.[1][2][3] This broad activity stems from its "promiscuous" pharmacology, interacting with a multitude of molecular targets.[4][5] However, for targeted drug development, achieving specificity for a particular pathway is often paramount. CBDD emerges from this rationale. It is a trace component of cannabis that can also be produced synthetically.[6]

The synthesis of CBDD involves the methylation of the two hydroxyl groups on the resorcinol moiety of the CBD molecule.[7][8] This structural modification was investigated based on similar modifications to other compounds that altered their inhibitory effects on lipoxygenase (LOX) enzymes.[7][8] The result is a molecule with a dramatically enhanced potency and selectivity for 15-lipoxygenase, positioning CBDD as a promising candidate for conditions where this enzyme plays a critical role.[6][7][8]

Synthesis of Cannabidiol-2',6'-dimethyl ether (CBDD)

The generation of CBDD is a multi-step process that begins with the synthesis of its parent compound, CBD. While numerous synthetic routes to CBD exist, a common strategy involves the acid-catalyzed Friedel-Crafts reaction between a p-menthane derivative and olivetol.[9][10]

Once CBD is obtained, CBDD is prepared through a subsequent methylation step. This typically involves reacting CBD with a methylating agent to convert the two phenolic hydroxyl groups at the 2' and 6' positions into methoxy groups.

Pharmacodynamics: A Tale of Potency and Selectivity

The primary distinguishing feature of CBDD's pharmacology is its potent and selective inhibition of the enzyme 15-lipoxygenase (15-LOX).[6][7][11]

Primary Mechanism of Action: 15-Lipoxygenase (15-LOX) Inhibition

15-LOX is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. A critical function of 15-LOX in pathophysiology is its ability to oxygenate cholesterol esters within low-density lipoprotein (LDL) particles. This process is a key initiating step in the formation of oxidized LDL (ox-LDL), which is a major driver in the development of atherosclerosis.[6][7]

Studies have demonstrated that the methylation of CBD's resorcinol ring is a key determinant of its inhibitory potency against 15-LOX.[7][8] CBDD is significantly more potent than both its parent compound and its monomethylated counterpart.[7][8]

| Compound | 15-LOX IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Ratio (5-LOX/15-LOX) |

| Cannabidiol (CBD) | 2.56 | >200 | >78 |

| CBD-2'-monomethyl ether | 0.81 | >200 | >247 |

| CBDD | 0.28 | >200 | >700 |

| Data sourced from Takeda et al., 2009.[7][8] |

This high potency and over 700-fold selectivity for 15-LOX over 5-LOX make CBDD a highly targeted inhibitor, potentially reducing the off-target effects that can be associated with less selective compounds.

Other Potential Molecular Targets

While 15-LOX inhibition is its hallmark, the structural similarity of CBDD to CBD suggests potential interactions with other targets, albeit likely with altered affinities. Research into these interactions is limited, but we can extrapolate from the known pharmacology of CBD.

-

Cytochrome P450 (CYP) Enzymes : CBDD has been shown to be an inhibitor of the catalytic activity of CYP2C19 (IC50 of 14.8 µM) and CYP2B6 (IC50 of 75.7 µM).[11] This is significant for potential drug-drug interactions, a property it shares with CBD, which is a known inhibitor of several CYP enzymes.[12]

-

G-Protein Coupled Receptors (GPCRs) : CBD acts as an antagonist or inverse agonist at the orphan receptor GPR55.[13][14][15] This receptor is implicated in motor control, inflammation, and cancer cell proliferation.[13][14][15] The effect of the dimethyl ether modification on GPR55 binding is currently unknown and warrants investigation.

-

Transient Receptor Potential (TRP) Channels : CBD is a known agonist and desensitizer of the TRPV1 channel, which plays a role in pain perception and inflammation.[5][16] Whether CBDD retains activity at TRPV1 or other TRP channels is an open question.

Pharmacokinetics: An Area for Critical Investigation

To date, there are no published studies detailing the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of CBDD. This represents the most significant knowledge gap in its development profile. However, we can infer a potential profile based on the well-characterized pharmacokinetics of CBD and the structural changes in CBDD.

Inferred Profile Based on CBD

CBD is characterized by high lipophilicity, leading to rapid distribution into tissues like the brain and adipose tissue, but it suffers from low oral bioavailability (around 6-19% in humans) due to extensive first-pass metabolism in the liver.[12][17][18]

| Parameter | Value (for CBD) | Species/Route |

| Oral Bioavailability | ~6-19% | Human |

| Time to Max Concentration (Tmax) | ~2 hours | Human (oral) |

| Plasma Half-life (t1/2) | 18-32 hours | Human |

| Volume of Distribution (Vss) | 2.13 L/kg | Dog (IV)[19] |

| Primary Metabolism | CYP3A4, CYP2C19 | Human |

| Data compiled from multiple sources.[12][17][18][19] |

Predicted Impact of Methylation on Pharmacokinetics

The replacement of polar hydroxyl groups with non-polar methoxy groups in CBDD would be expected to:

-

Increase Lipophilicity : This could further enhance its distribution into fatty tissues and potentially alter its ability to cross the blood-brain barrier.

-

Alter Metabolism : The methylation blocks the primary sites of hydroxylation on the resorcinol ring. This will shift its metabolism to other parts of the molecule and may change its susceptibility to various CYP450 enzymes. As noted, CBDD is already known to inhibit CYP2C19 and CYP2B6.[11] This altered metabolic pathway could potentially lead to a different half-life and bioavailability compared to CBD.

Potential Therapeutic Applications

Based on its highly specific mechanism of action, CBDD presents a compelling case for development in specific therapeutic areas.

-

Atherosclerosis : This is the most direct and promising application.[6][7] By potently inhibiting 15-LOX, CBDD could directly prevent the oxidation of LDL, a foundational event in the formation of atherosclerotic plaques, thereby potentially slowing or preventing the progression of cardiovascular disease.[6][7]

-

Other Inflammatory Diseases : Lipoxygenases are key mediators in various inflammatory pathways. The selective inhibition of 15-LOX by CBDD may offer therapeutic benefits in other chronic inflammatory conditions where this enzyme is upregulated, such as certain respiratory or dermatological diseases. This remains a speculative but logical area for future exploration.

Key Experimental Protocols

To further characterize CBDD and validate its therapeutic potential, standardized experimental protocols are essential.

Protocol 1: In Vitro 15-Lipoxygenase Inhibition Assay

-

Objective : To determine the 50% inhibitory concentration (IC50) of CBDD on 15-LOX activity.

-

Materials : Recombinant human 15-LOX, linoleic acid (substrate), CBDD stock solution (in DMSO), assay buffer (e.g., Tris-HCl), 96-well UV-transparent plate, spectrophotometer.

-

Procedure :

-

Prepare serial dilutions of CBDD in assay buffer.

-

In a 96-well plate, add 15-LOX enzyme to each well containing either CBDD dilution, vehicle control (DMSO), or positive control inhibitor.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the linoleic acid substrate to all wells.

-

Immediately begin kinetic reading on a spectrophotometer at 234 nm to measure the formation of the conjugated diene product over time.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of CBDD concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Preclinical Evaluation in an Atherosclerosis Animal Model

-

Objective : To assess the in vivo efficacy of CBDD in reducing atherosclerotic plaque formation.

-

Model : Apolipoprotein E-deficient (ApoE-/-) mice, a standard model that spontaneously develops atherosclerosis.

-

Procedure :

-

Acquire 6-8 week old male ApoE-/- mice and acclimatize them.

-

Switch mice to a high-fat "Western" diet to accelerate plaque development.

-

Divide mice into treatment groups: Vehicle control (e.g., MCT oil), CBDD (e.g., 1, 5, 10 mg/kg/day via oral gavage), and a positive control (e.g., a statin).

-

Administer treatment daily for 12-16 weeks.

-

Monitor animal weight and health throughout the study.

-

At the study endpoint, euthanize animals and collect blood and tissues.

-

Primary Endpoint : Quantify plaque area in the aortic root and/or entire aorta using Oil Red O staining and en face analysis.

-

Secondary Endpoints : Measure plasma lipid profiles (total cholesterol, LDL, HDL), and quantify markers of inflammation and oxidative stress (e.g., ox-LDL levels) in plasma or tissue homogenates.

-

Conclusion and Future Directions

Cannabidiol-2',6'-dimethyl ether (CBDD) represents a rationally designed evolution of a natural product. Its potent and highly selective inhibition of 15-lipoxygenase distinguishes it from its parent compound, CBD, and positions it as a promising therapeutic candidate, particularly for atherosclerosis.

However, the path to clinical translation requires addressing significant knowledge gaps. The highest priorities for future research must be:

-

Comprehensive Pharmacokinetic Profiling : Full in vitro and in vivo ADME studies are critical to understand its bioavailability, half-life, and metabolic fate.

-

In Vivo Efficacy Studies : The hypothesis that 15-LOX inhibition by CBDD translates to reduced atherosclerosis must be rigorously tested in established animal models.

-

Broad Pharmacodynamic Screening : While its action on 15-LOX is clear, its effects on other relevant biological targets (e.g., GPCRs, ion channels, other enzymes) should be systematically evaluated to build a complete safety and efficacy profile.

The investigation of CBDD offers a compelling example of how medicinal chemistry can refine the therapeutic properties of natural compounds to create targeted and potentially more effective medicines.

References

- Therapeutic potential of cannabidiol (CBD) in the treatment of cardiovascular diseases. (2024). Expert Opinion.

- The therapeutic potential of CBD. IACN.

- Takeda, S., et al. (2009). Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor. Drug Metabolism and Disposition.

- Molecular and Cellular Mechanisms of Action of Cannabidiol.

- Pharmacokinetics of Cannabidiol: A systematic review and meta-regression analysis. (2023). Frontiers in Pharmacology.

- In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease. (2017). Frontiers in Pharmacology.

- Cannabidiol: Pharmacodynamics and pharmacokinetic in the context of neuropsychi

- Cannabidiol dimethyl ether. Wikipedia.

- Translational Investigation of the Therapeutic Potential of Cannabidiol (CBD): Toward a New Age.

- Cannabidiol: Pharmacology and Therapeutic Targets.

- (PDF) Cannabidiol-2 ',6 '-Dimethyl Ether, a Cannabidiol Derivative, Is a Highly Potent and Selective 15-Lipoxygenase Inhibitor. (2016).

- Mechanisms of Action and Pharmacokinetics of Cannabis.

- Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs. (2025). Frontiers in Veterinary Science.

- CBD and Seizures: New Clinical Evidence Challenges Common Beliefs. (2025). GlobalRPH.

- CBD May Alleviate Seizures, Benefit People With Neurodevelopmental Conditions. (2019). UNC Neuroscience Center.

- Pharmacokinetics of cannabidiol and its two main phase I metabolites in Connemara ponies. (2025). Frontiers in Veterinary Science.

- How CBD Works. (2011). Project CBD.

- Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian r

- Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions.

- Cannabidiol dimethyl ether. APExBIO.

- GPR55: A New Cannabinoid Receptor with Big Potential? (2025). Cannakeys.

- GPR55 Antagonism. Cannakeys.

- Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimin

Sources

- 1. realmofcaring.org [realmofcaring.org]

- 2. globalrph.com [globalrph.com]

- 3. CBD May Alleviate Seizures, Benefit People With Neurodevelopmental Conditions | UNC Neuroscience Center [med.unc.edu]

- 4. Cannabidiol: Pharmacodynamics and pharmacokinetic in the context of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How CBD Works | Project CBD [projectcbd.org]

- 6. Cannabidiol dimethyl ether - Wikipedia [en.wikipedia.org]

- 7. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

- 12. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats [frontiersin.org]

- 14. cannakeys.com [cannakeys.com]

- 15. cannakeys.com [cannakeys.com]

- 16. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medrxiv.org [medrxiv.org]

- 18. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 19. Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Selective 15-Lipoxygenase (15-LOX) Inhibitors in Cannabinoid Research

Executive Summary: The intersection of the endocannabinoid system (ECS) and the eicosanoid pathway represents a frontier in molecular pharmacology and drug development. A key nexus in this interaction is 15-Lipoxygenase (15-LOX), a non-heme iron-containing enzyme responsible for the oxygenation of polyunsaturated fatty acids. Crucially, endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are primary substrates for 15-LOX, which metabolizes them into a series of oxygenated products with distinct biological activities.[1][2] This metabolic transformation not only regulates endocannabinoid tone but also generates novel signaling molecules, creating a critical "cross-talk" between these two fundamental signaling systems.[2][3]

The pathological upregulation of 15-LOX is implicated in a range of conditions where cannabinoid-based therapies are being explored, including neuroinflammation, ischemic stroke, and atherosclerosis.[4][5][6][7] Consequently, selective inhibitors of 15-LOX are invaluable tools for dissecting the nuanced roles of these pathways and represent a promising therapeutic strategy. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals. It details the scientific rationale for targeting 15-LOX in cannabinoid research, surveys the landscape of relevant inhibitors, and provides robust, self-validating protocols for their characterization from in vitro screening to in vivo validation.

The Scientific Rationale: 15-LOX as a Modulator of the Endocannabinoid System

A Primer on the Lipoxygenase Family

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure.[8] The primary mammalian isoforms are designated 5-, 12-, and 15-LOX, named for the carbon position on arachidonic acid where they introduce a hydroperoxy group.[8] While all LOX enzymes contribute to the production of bioactive lipid mediators, 15-LOX (with its two isoforms, 15-LOX-1 and 15-LOX-2) is of particular interest due to its ability to oxygenate not only free fatty acids but also those esterified in phospholipids and cholesteryl esters, allowing it to directly modify cell membranes.[2][9][10]

The Endocannabinoid-LOX Metabolic Crossroads

The endocannabinoid system's primary lipid messengers, AEA and 2-AG, are derivatives of arachidonic acid and are therefore ideal substrates for LOX enzymes. Both human 15-LOX-1 and 15-LOX-2 efficiently oxygenate 2-AG and AEA.[1] This enzymatic action converts them into 15(S)-hydroperoxyeicosatetraenoic acid glyceryl ester (from 2-AG) and 15(S)-HETE-ethanolamide (15-HETE-EA) (from AEA), which are subsequently reduced to their corresponding hydroxylated forms (15-HETE-G and 15-HETE-EA).[1][11]

This metabolic pathway is significant for two primary reasons:

-

Regulation of Endocannabinoid Tone: By metabolizing AEA and 2-AG, 15-LOX provides an alternative degradation pathway to the canonical hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), thus influencing the local concentration and signaling duration of these primary endocannabinoids.

-

Generation of Novel Bioactive Lipids: The oxygenated products are not inert metabolites. For example, 15-HETE-G has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.[1] This demonstrates that 15-LOX activity transforms endocannabinoid signals into a different class of lipid mediator signals.

Protocol 1: In Vitro Characterization of 15-LOX Inhibitor Potency (IC₅₀)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified 15-LOX enzyme.

-

Causality & Principle: This is the foundational assay to confirm direct enzymatic inhibition. The assay measures the formation of hydroperoxides from a PUFA substrate (e.g., arachidonic acid). [12]A colorimetric detection method provides a robust and high-throughput-compatible readout. [12]The reduction in signal in the presence of the inhibitor is directly proportional to its potency.

-

Materials:

-

Purified human 15-LOX-1 or 15-LOX-2 enzyme.

-

Lipoxygenase Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 760700 or equivalent). [12] * Arachidonic acid (substrate).

-

Test inhibitor and known control inhibitor (e.g., Nordihydroguaiaretic acid).

-

96-well microplate and plate reader capable of measuring absorbance at ~490-500 nm.

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5-8.0). [13]* Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer and bring all reagents to room temperature. Prepare a stock solution of the test inhibitor in DMSO.

-

Plate Setup: Design the plate layout to include:

-

100% Activity Control (Enzyme + Substrate + DMSO).

-

Inhibitor Wells (Enzyme + Substrate + Test Inhibitor at various concentrations).

-

Positive Control (Enzyme + Substrate + Known Inhibitor).

-

Background Wells (Buffer + Substrate + DMSO, no enzyme).

-

-

Inhibitor Dilution: Perform a serial dilution of the test inhibitor stock to create a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Enzyme Incubation: To the appropriate wells, add the assay buffer and the test inhibitor dilutions (or DMSO for controls). Add the purified 15-LOX enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

-

Develop and Read: After a set reaction time (e.g., 5-10 minutes), add the chromogen/developing reagent from the kit, which reacts with the hydroperoxide products to produce a colorimetric signal.

-

Measure Absorbance: Read the absorbance on a microplate reader at the recommended wavelength (typically 490-500 nm).

-

-

Self-Validation & Data Analysis:

-

Subtract the background absorbance from all wells.

-

Normalize the data by setting the 100% Activity Control (DMSO) to 100% and background to 0%.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC₅₀ value. The positive control inhibitor must yield an IC₅₀ value within the expected range to validate the assay run.

-

Protocol 2: Cellular (Ex Vivo) Target Engagement and Efficacy

-

Objective: To confirm that the inhibitor can access and engage 15-LOX within a relevant cellular context and produce a desired biological effect.

-

Causality & Principle: Moving from a purified enzyme system to a live cell model is a critical step. This protocol assesses not only target inhibition (by measuring the product) but also the functional consequence (e.g., reduction of inflammation). We use a mouse macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) as a model for inflammation. [14]Successful inhibition will be demonstrated by a reduction in 15-LOX-derived lipid mediators and downstream pro-inflammatory cytokines.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

LPS (Lipopolysaccharide) for stimulation.

-

Test inhibitor.

-

Reagents for cell viability assay (e.g., MTS assay).

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6).

-

System for lipid extraction (e.g., solid-phase extraction cartridges) and analysis (LC-MS/MS).

-

-

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 cells in 12- or 24-well plates and allow them to adhere overnight.

-

Cytotoxicity Assessment (Self-Validation): First, determine a non-toxic concentration range for the inhibitor. Treat cells with various concentrations of the inhibitor for 24 hours and assess cell viability using an MTS assay. [14]All subsequent experiments must use non-toxic concentrations.

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired (non-toxic) concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

-

Cellular Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and activate the 15-LOX pathway. Include an unstimulated control group.

-

Incubation: Incubate the cells for a specified time (e.g., 6-24 hours, depending on the endpoint).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.

-

Cell Lysate/Lipids: Wash the cells with PBS, lyse them, and extract lipids from the cell pellet and/or supernatant for LC-MS/MS analysis.

-

-

-

Data Analysis and Interpretation:

-

Cytokine Analysis: Quantify TNF-α and IL-6 levels in the supernatant using ELISA. A successful inhibitor should significantly reduce the LPS-induced secretion of these pro-inflammatory cytokines.

-

Lipid Mediator Profiling: Use LC-MS/MS to quantify the levels of 15-LOX products (e.g., 15-HETE). The inhibitor should significantly decrease the production of these metabolites compared to the LPS-stimulated, vehicle-treated control.

-

Correlation: The results are considered robust if there is a dose-dependent decrease in both the 15-LOX product and the downstream inflammatory cytokine, confirming a causal link between target engagement and functional outcome.

-

Advanced Applications: In Vivo Validation

After rigorous in vitro and ex vivo characterization, the most promising inhibitors can be advanced to preclinical animal models. This step is crucial for assessing pharmacokinetics, safety, and efficacy in a complex biological system.

-

Model Selection: The choice of model is critical and should reflect a disease state where both 15-LOX and the ECS are implicated. A prime example is the middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke. [15][16]In this model, 12/15-LOX (the murine ortholog) is upregulated and contributes to neuronal cell death and neuroinflammation. [4][15]* Key Readouts:

-

Pharmacodynamic Marker: Measurement of 15-HETE levels in the brain tissue to confirm target engagement in vivo.

-

Efficacy Endpoints: Quantification of infarct volume, assessment of neurological deficit scores, and measurement of inflammatory markers (e.g., cytokines, inflammasome proteins) in brain homogenates. [15][17][16] * Example of Success: The inhibitor ML351, when administered to mice following MCAO, significantly reduced infarct volume, improved neurological function, and attenuated lipid peroxidation and neuroinflammation. [8][15]

-

Conclusion and Future Directions

The metabolic processing of endocannabinoids by 15-LOX is a critical control point in lipid signaling. Selective 15-LOX inhibitors are therefore not merely tools to block an inflammatory enzyme; they are sophisticated probes that allow researchers to deconstruct the complex interplay between the endocannabinoid and eicosanoid systems. By inhibiting this pathway, scientists can stabilize endocannabinoid levels, prevent the formation of potentially pro-inflammatory oxygenated metabolites, and shift the cellular environment towards resolution.

The future of this field lies in the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Furthermore, applying these tools in conjunction with advanced lipidomics will enable a deeper understanding of the specific roles played by 15-HETE-G, 15-HETE-EA, and other oxygenated endocannabinoids in health and disease, paving the way for novel therapeutic strategies targeting this crucial metabolic nexus.

References

-

Valenzuela, V. H., et al. (2023). Discovering selective antiferroptotic inhibitors of the 15LOX/PEBP1 complex noninterfering with biosynthesis of lipid mediators. PNAS. [Link]

-

Kozak, K. R., et al. (2002). 15-Lipoxygenase metabolism of 2-arachidonylglycerol. Generation of a peroxisome proliferator-activated receptor alpha agonist. Journal of Biological Chemistry. [Link]

-

Joshi, Y., et al. (2016). A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX. PMC. [Link]

-

Kozak, K. R., & Marnett, L. J. (2011). Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways. Chemical Reviews. [Link]

-

Karatas, H., et al. (2017). 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders. PMC. [Link]

-

Finamore, C., et al. (2012). Impact of embedded endocannabinoids and their oxygenation by lipoxygenase on membrane properties. Journal of Neurochemistry. [Link]

-

Kozak, K. R., & Marnett, L. J. (2011). Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways. PMC. [Link]

-

Viviani, V., et al. (2022). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Journal of Medicinal Chemistry. [Link]

-

Patsnap Synapse. (2024). What are 12/15-LOX inhibitors and how do they work?. Patsnap Synapse. [Link]

-

BioWorld. (2023). US researchers discover new 15-lipoxygenase inhibitors for stroke. BioWorld. [Link]

-

FAPESP. (2025). Virtual Screening Reveals New Inhibitors for an Inflammation-Related Enzyme. FAPESP. [Link]

-

Eleftheriadis, N., et al. (2016). Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties. PMC. [Link]

-

Sadeghian, H., et al. (2015). 15-Lipoxygenase inhibitors: A patent review. ResearchGate. [Link]

-

Gouveia-Figueira, S., et al. (2017). Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. PMC. [Link]

-

Ativie, F., & Olusola, T. (2022). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. MDPI. [Link]

-

Takeda, S., et al. (2011). Cannabidiol-2′,6′-dimethyl Ether as an Effective Protector of 15-Lipoxygenase-Mediated Low-Density Lipoprotein Oxidation in Vitro. PMC. [Link]

-

Wang, Y., et al. (2018). Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. PubMed. [Link]

-

Takeda, S., et al. (2011). Δ9-tetrahydrocannabinol and its major metabolite Δ9-tetrahydrocannabinol-11-oic acid as 15-lipoxygenase inhibitors. PubMed. [Link]

-

Cakir-Aktas, C., et al. (2023). 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes. Frontiers in Molecular Neuroscience. [Link]

-

Maloney, P. R., et al. (2014). Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies. Journal of Medicinal Chemistry. [Link]

-

Abbas, S., et al. (2020). 15-LOX Inhibitors: Biochemical Evaluation of Flurbiprofen and its Derivatives. Life and Science. [Link]

-

Peltner, L. K., et al. (2023). Cannabidiol acts as molecular switch in innate immune cells to promote the biosynthesis of inflammation-resolving lipid mediators. PMC. [Link]

-

Reddit. (2023). Researches have identified the mode of action underlying anti-inflammatory effects demonstrated by CBD cannabinoid. Reddit. [Link]

-

Rai, G., et al. (2010). Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1. PMC. [Link]

-

Filimonov, A. S., et al. (2024). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. [Link]

-

Nagarkatti, P., et al. (2009). Cannabinoids and neuroinflammation. PMC. [Link]

-

Cakir-Aktas, C., et al. (2023). 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes. PMC. [Link]

-

Guo, H., et al. (2019). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. Journal of Medicinal Chemistry. [Link]

-

Krieg, P., & Fuhrmann, H. (2022). Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology. Frontiers in Physiology. [Link]

Sources

- 1. 15-Lipoxygenase metabolism of 2-arachidonylglycerol. Generation of a peroxisome proliferator-activated receptor alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 6. Δ9-tetrahydrocannabinol and its major metabolite Δ9-tetrahydrocannabinol-11-oic acid as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of embedded endocannabinoids and their oxygenation by lipoxygenase on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 16. US researchers discover new 15-lipoxygenase inhibitors for stroke | BioWorld [bioworld.com]

- 17. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Endocannabinoid System Modulation by Methylated CBD Derivatives

Executive Summary

This technical guide analyzes the pharmacological divergence of Cannabidiol (CBD) upon methylation of its phenolic hydroxyl groups. While CBD is a promiscuous ligand with low affinity for orthosteric CB1/CB2 sites, its methylated derivatives—specifically Cannabidiol Dimethyl Ether (CBD-DM) and the synthetic analog O-1602 —exhibit a radical shift in target selectivity.[1]

Methylation effectively "locks out" Phase II glucuronidation, enhancing metabolic stability, while simultaneously ablating affinity for classical cannabinoid receptors.[1] Instead, these derivatives act as high-potency probes for non-canonical targets, including 15-Lipoxygenase (15-LOX) and the orphan receptor GPR55 .[1] This guide details the Structure-Activity Relationship (SAR), synthesis protocols, and self-validating assay workflows required to utilize these compounds in drug development.

Part 1: Structure-Activity Relationship (SAR) & Chemical Logic[1]

The pharmacological profile of CBD is heavily dependent on the free hydroxyl groups at the C-1' and C-3' positions of the resorcinol ring. These groups function as hydrogen bond donors/acceptors critical for receptor docking and are the primary sites for rapid metabolic inactivation via glucuronidation.

The Methylation Shift

Methylating these hydroxyls (O-methylation) creates steric bulk and removes the hydrogen bond donor capability.

-

CBD-Dimethyl Ether (CBD-DM): Methylation of both phenolic oxygens.[1]

-

Effect: Complete loss of CB1/CB2 affinity.[1]

-

Gain of Function: drastic increase in potency against 15-LOX (

) compared to CBD (

-

-

O-1602: A synthetic methylated analog of Abnormal-CBD (Abn-CBD).[1]

-

Effect: Selective agonism at GPR55 and GPR18.[1]

-

Visualization: SAR Logic Flow

The following diagram illustrates how chemical modification alters receptor selectivity.

Figure 1: Structural transformation of CBD to CBD-DM results in a target shift from classical cannabinoid receptors to enzymatic targets (15-LOX) and enhanced metabolic stability.[1]

Part 2: Pharmacodynamics & Receptor Profiles[1]

The utility of methylated derivatives lies in their ability to bypass the "noise" of CB1/CB2 interaction to target specific inflammatory and signaling pathways.

15-Lipoxygenase (15-LOX) Inhibition (CBD-DM)

CBD-DM is a specific inhibitor of 15-LOX, an enzyme responsible for oxygenating LDL cholesterol, a key step in atherosclerosis.[1][2][3]

-

Mechanism: CBD-DM binds to the catalytic site of 15-LOX.[1] The methyl groups likely facilitate entry into the hydrophobic pocket of the enzyme more effectively than the polar hydroxyls of CBD.

-

Selectivity: It shows

-fold selectivity for 15-LOX over 5-LOX.[1][2]

GPR55 Agonism (O-1602)

O-1602 acts as a potent agonist for GPR55, often termed the "third cannabinoid receptor."[1][4]

-

Signaling: Activation triggers

coupling, leading to RhoA activation and calcium mobilization from intracellular stores. -

Application: Used to study gut motility (slowing transit) and neurogenesis without psychotropic side effects.[1]

Comparative Data Profile

| Compound | Target | Mechanism | Potency ( | CB1/CB2 Affinity | Primary Application |

| CBD | Multi-target | Allosteric Modulator | Low (Micromolar) | Epilepsy, Anxiety | |

| CBD-DM | 15-LOX | Enzyme Inhibitor | 0.28 | Negligible | Atherosclerosis |

| O-1602 | GPR55 | Agonist | 13 nM | Negligible | Gut Motility, Cancer |

| O-1918 | GPR18/GPR55 | Antagonist | N/A (Inhibitor) | Negligible | GPR55 Probe |

Part 3: Experimental Protocols

Protocol A: Synthesis of CBD-Dimethyl Ether (CBD-DM)

Note: This protocol utilizes a Williamson Ether Synthesis adaptation optimized for phenolic cannabinoids.[1]

Reagents:

-

Pure Cannabidiol (CBD)

-

Methyl Iodide (

) -

Potassium Carbonate (

) -

Acetone (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of CBD in anhydrous acetone under

atmosphere. -

Base Addition: Add 4.0 eq of anhydrous

.[1] Stir for 15 minutes to deprotonate phenolic hydroxyls. -

Methylation: Dropwise addition of 3.0 eq Methyl Iodide.[1] Caution:

is a carcinogen; use a fume hood.[1] -

Reflux: Heat mixture to 40°C for 6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] Product will run higher (more lipophilic) than CBD.[1]

-

Workup: Filter off inorganic salts. Evaporate solvent.[1]

-

Purification: Flash column chromatography (Silica gel). Elute with 2% Ether in Hexane.[1]

-

Validation:

-NMR must show singlet peak at

Protocol B: Self-Validating GPR55 Functional Assay (Calcium Flux)

To verify the activity of O-1602 or similar derivatives, use a functional Calcium mobilization assay rather than radioligand binding, as GPR55 signaling is complex.[1]

System: HEK293 cells stably transfected with human GPR55.[1]

The "Self-Validating" Logic:

-

Baseline: Cells loaded with Fluo-4 AM dye.[1]

-

Agonist Challenge: Application of O-1602 should cause a spike in fluorescence (Ca2+ release).

-

Specificity Check (The Validator): Pre-incubation with Cidofovir (GPR55 antagonist) or O-1918 must abolish the signal. If the signal persists, it is off-target (e.g., TRP channels).

Figure 2: Functional Calcium Flux Assay workflow designed to validate GPR55 agonism while ruling out off-target effects using specific antagonists.[1]

Part 4: Therapeutic Implications & Metabolic Stability[1]

Metabolic Shielding

The primary failure point for oral CBD is first-pass metabolism.[1] The phenolic hydroxyls are rapidly glucuronidated by UGT1A9 and UGT2B7.

-

CBD-DM Advantage: By capping these sites with methyl groups, the molecule becomes immune to direct glucuronidation.[1]

-

Result: Significantly extended half-life and higher lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1]

Clinical Translation[1]

-

Atherosclerosis: CBD-DM's inhibition of 15-LOX prevents the oxidation of LDL, a plaque-forming precursor.[1] Unlike NSAIDs, it does not broadly inhibit COX-1/2, reducing gastric side effects.[1]

-

Oncology: O-1602 has shown efficacy in reducing tumor volume in specific cancers where GPR55 drives proliferation, though the context is cell-type dependent (pro- vs. anti-proliferative).[1]

References

-

Takeda, S., et al. (2009). Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor.[1][2][3] Drug Metabolism and Disposition.[1][3] Link

-

Ryberg, E., et al. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology.[1] Link

-

Johns, D. G., et al. (2007). The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects. British Journal of Pharmacology.[1] Link

-

Mechoulam, R., et al. (2007). Cannabidiol – recent advances.[1] Chemistry & Biodiversity.[1] Link

-

Morales, P., & Jagerovic, N. (2020). Structural insights into the modulation of the endocannabinoid system by novel cannabinoid derivatives. Molecules.[1][2][5][6][7][8][9][10][11][12][13] Link

Sources

- 1. Cannabidiol dimethyl ether - Wikipedia [en.wikipedia.org]

- 2. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Towards Better Delivery of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. WO2024028516A1 - CANNABINOID SYNTHESIS STARTING OUT FROM OLIVETOL AND TERPENE IN DICHLOROMETHANE WITH FeCl3 * 6H2O AS CATALYST - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Metabolic Stability of Cannabidiol Dimethyl Ether (CBDD) vs. CBD: A Comparative Technical Guide

Executive Summary

This technical guide analyzes the metabolic stability profile of Cannabidiol dimethyl ether (CBDD) relative to its parent compound, Cannabidiol (CBD). Designed for drug development professionals, this document details the structural modifications that alter metabolic clearance, specifically the methylation of phenolic hydroxyl groups. We provide a mechanistic breakdown of Phase I and Phase II biotransformations, followed by validated experimental protocols for assessing intrinsic clearance (

Key Technical Insight: CBDD exhibits distinct metabolic resistance compared to CBD primarily by blocking direct Phase II glucuronidation and altering CYP450 binding affinity. However, it remains susceptible to allylic oxidation at the C-7 position.

Structural & Physicochemical Analysis[1]

The metabolic divergence between CBD and CBDD originates from the modification of the resorcinol moiety.

| Feature | Cannabidiol (CBD) | Cannabidiol Dimethyl Ether (CBDD) | Impact on Metabolism |

| Structure | 2 phenolic hydroxyl groups (-OH) | 2 methoxy groups (-OCH3) | "Capping" of polar groups blocks conjugation. |

| LogP (Lipophilicity) | ~6.3 | > 7.0 (Estimated) | Increased membrane permeability; higher Vd; potential for tissue accumulation. |

| pKa | ~9.6 (Phenolic) | Non-ionizable (at phys. pH) | Elimination of pH-dependent solubility issues in the gut; altered enzyme binding. |

| Key Soft Spots | Phenols (Phase II), C-7 Methyl (Phase I) | C-7 Methyl (Phase I), Methoxy groups (O-demethylation) | Shift from Phase II-dominant clearance to Phase I-dominant clearance. |

Structural Visualization

The following diagram illustrates the critical metabolic sites on both molecules.

Figure 1: Structural comparison highlighting metabolic "soft spots". Methylation in CBDD blocks the primary glucuronidation sites found in CBD.

Mechanistic Metabolic Pathways

Understanding the shift in clearance mechanisms is vital for interpreting stability data.

Cannabidiol (CBD) Clearance

CBD undergoes extensive first-pass metabolism.[1]

-

Phase I (Oxidation): Primarily catalyzed by CYP3A4 and CYP2C19 .[1] The dominant reaction is hydroxylation at the C-7 position (allylic methyl) to form 7-OH-CBD , which is further oxidized to the inactive 7-COOH-CBD .

-

Phase II (Conjugation): Direct glucuronidation of the phenolic hydroxyls by UGT1A9 and UGT2B7 is a major clearance pathway, leading to CBD-glucuronides excreted in bile/urine.

CBDD Clearance[3]

-

Phase II Blockade: The methylation of the phenols renders CBDD inert to direct glucuronidation. This significantly reduces hepatic clearance relative to CBD in systems containing active UGTs (e.g., hepatocytes).

-

Phase I Shifting:

-

C-7 Oxidation: CBDD retains the C-7 methyl group, meaning it is still a substrate for allylic hydroxylation (forming 7-OH-CBDD).

-

O-Demethylation: The methoxy groups can undergo O-demethylation (likely via CYP enzymes) to revert to monomethyl-CBD or CBD. However, O-dealkylation is generally kinetically slower than direct phenol glucuronidation.

-

Pathway Diagram

Figure 2: Metabolic fate comparison. Note the blockade of the direct glucuronidation pathway for CBDD.

Experimental Protocols: Comparative Stability Assessment

To rigorously quantify the stability difference, you must use an assay system that includes both Phase I and Phase II enzymes. Standard liver microsomes (without UDPGA cofactor) will yield misleading results because they only assess Phase I stability.

Protocol A: Cryopreserved Hepatocyte Stability Assay (Gold Standard)

This system contains full cofactor support (NADPH, UDPGA, PAPS) and transporters, providing the most accurate in vitro prediction of in vivo clearance.

Materials:

-

Cryopreserved human hepatocytes (pooled donors, >80% viability).

-

Incubation Medium: Williams' Medium E (WME) + 2 mM L-glutamine.

-

Test Compounds: CBD and CBDD (1 µM final concentration; <0.1% DMSO).

-

Positive Controls: Testosterone (CYP3A4), 7-Hydroxycoumarin (UGT/Sulfation).

Workflow:

-

Thawing: Thaw hepatocytes rapidly at 37°C. Centrifuge (100 x g, 10 min) and resuspend in WME to

cells/mL. -

Pre-incubation: Aliquot 50 µL cell suspension into 96-well plates. Pre-incubate at 37°C/5% CO2 for 10 min.

-

Initiation: Add 50 µL of 2 µM test compound solution (Final [C] = 1 µM, Final cells =

/mL). -

Sampling: At

min, remove 20 µL and quench into 80 µL ice-cold Acetonitrile (containing Internal Standard, e.g., CBD-d3). -

Processing: Centrifuge quenched samples (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Protocol B: Cofactor-Supplemented Microsomal Assay

If hepatocytes are unavailable, use Human Liver Microsomes (HLM) supplemented with both NADPH and UDPGA.

Reaction Mixture:

-

Microsomal Protein: 0.5 mg/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors (Critical):

-

NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

-

UDPGA (5 mM) : Essential to activate UGT enzymes.

-

Alamethicin (25 µg/mg protein): Pore-forming agent to allow UDPGA entry into microsomes.

-

Step-by-Step:

-

Activation: Pre-incubate microsomes with Alamethicin on ice for 15 min.

-

Addition: Add buffer, cofactors (NADPH + UDPGA), and test compound (1 µM).

-

Incubation: Incubate at 37°C.

-

Quench & Analyze: Follow sampling points as in Protocol A.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural logarithm of the remaining parent compound percentage vs. time. The slope (

Expected Results Matrix

When comparing CBD vs. CBDD, the data should follow this trend:

| Assay Condition | CBD Stability | CBDD Stability | Interpretation |

| Microsomes + NADPH | Low ( | Moderate/Low | Both undergo C-7 oxidation. Difference may be minimal. |

| Microsomes + NADPH + UDPGA | Very Low ( | Moderate | Key Differentiator. CBD is rapidly glucuronidated; CBDD is not. |

| Hepatocytes | Low | Moderate/High | CBDD shows superior stability due to Phase II resistance. |

Analytical Considerations (LC-MS/MS)

-

Ionization: Both compounds ionize well in ESI+ or ESI- mode.

-

Chromatography: CBDD is significantly more lipophilic. Expect a longer retention time on C18 columns compared to CBD. Use a high organic gradient (e.g., 90% ACN) to elute CBDD.

-

MRM Transitions:

-

CBD: 315.2

193.1 (typical). -

CBDD: 343.2

[Fragment]. Note: Molecular weight is +28 Da vs CBD.

-

Pharmacokinetic Implications

Bioavailability

The "capping" of the hydroxyl groups theoretically improves oral bioavailability by reducing first-pass hepatic extraction ratio (

Drug-Drug Interactions (DDI)

-

CYP Inhibition: CBD is a potent inhibitor of CYP2C19 and CYP3A4. CBDD is a weaker inhibitor of CYP2C19 (

vs -

15-LOX Inhibition: Uniquely, CBDD is a potent inhibitor of 15-Lipoxygenase (

), a target for atherosclerosis, which CBD inhibits weakly.[2][3][4]

References

-

Takeda, S., et al. (2009).[2] "Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor."[2][3][4] Drug Metabolism and Disposition. Link

-

Jiang, R., et al. (2013).[2] "Cannabidiol is a potent inhibitor of the catalytic activity of cytochrome P450 2C19." Drug Metabolism and Pharmacokinetics. Link

-

Ujváry, I., & Hanuš, L. (2016). "Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance to Therapy." Cannabis and Cannabinoid Research. Link

-

Stout, S. M., & Cimino, N. M. (2014). "Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review." Drug Metabolism Reviews. Link

-

Mazur, A., et al. (2022). "Comparative Metabolomic Profiling of the Metabolic Differences of Δ9-Tetrahydrocannabinol and Cannabidiol." Molecules. Link

Sources

A Technical Guide to Cannabidiol Dimethyl Ether (CBDD): From Synthesis to Selective 15-Lipoxygenase Inhibition

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Cannabidiol Dimethyl Ether (CBDD), a synthetic derivative of the well-known phytocannabinoid, cannabidiol (CBD). We will delve into the historical context of its parent compound, the rationale behind its synthesis, its chemical characterization, and its discovery as a potent and selective inhibitor of 15-lipoxygenase (15-LOX), a key enzyme implicated in various inflammatory diseases. This document is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of cannabinoid chemistry and pharmacology.

The Precursor: A Brief History of Cannabidiol (CBD)

The journey to understanding CBDD begins with its progenitor, CBD. The history of cannabis use dates back millennia, with the first recorded medicinal use in 2737 BC by the Chinese emperor Shen Nung. However, the scientific investigation into its chemical constituents is a more recent endeavor.

Cannabidiol was first isolated from cannabis in 1940 by Roger Adams and his colleagues in the United States[1][2]. Despite its early discovery, it was largely overshadowed by the psychoactive component, Δ9-tetrahydrocannabinol (THC). The full elucidation of CBD's chemical structure and stereochemistry was later accomplished in 1963 by Dr. Raphael Mechoulam[1][2].

CBD is a non-psychoactive phytocannabinoid, meaning it does not produce the "high" associated with THC[3]. It has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, anxiolytic, and anticonvulsant properties[3][4]. The discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s, comprised of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide and 2-AG), and the enzymes that synthesize and degrade them, provided a framework for understanding how cannabinoids like CBD exert their effects[1][5]. CBD's interaction with the ECS is complex; it has a low affinity for CB1 and CB2 receptors but can modulate the system indirectly, for instance, by inhibiting the degradation of anandamide[6][7].

The growing therapeutic interest in CBD has spurred research into its derivatives to enhance its pharmacological properties.

The Emergence of Cannabidiol Dimethyl Ether (CBDD)

The development of synthetic derivatives of natural products is a common strategy in medicinal chemistry to improve potency, selectivity, bioavailability, or to probe structure-activity relationships. The creation of CBDD was born from a logical investigation into how modifying the structure of CBD could alter its biological activity.

A 2009 study by Takeda et al. investigated the effect of methylating the resorcinol ring of CBD on its ability to inhibit lipoxygenase (LOX) enzymes. This was based on the observation that modifying the catechol ring of another LOX inhibitor, nordihydroguaiaretic acid (NDGA), affected its inhibitory potential[8]. Since CBD contains a resorcinol ring, which is an isomer of catechol, the researchers hypothesized that methylation could similarly impact its activity.

Their investigation revealed that while CBD itself inhibits 15-LOX, its monomethylated and dimethylated derivatives, particularly CBD-2',6'-dimethyl ether (CBDD), were significantly more potent and selective inhibitors[8]. This discovery marked the primary scientific interest in CBDD as a potential therapeutic agent.

Synthesis and Characterization of CBDD

Synthesis of CBDD

CBDD is synthesized from CBD through a methylation reaction that targets the two hydroxyl groups on the resorcinol ring. A common method for this is Williamson ether synthesis, using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol: Synthesis of Cannabidiol Dimethyl Ether (CBDD) from CBD

Objective: To synthesize CBDD by methylation of the phenolic hydroxyl groups of CBD.

Materials:

-

Cannabidiol (CBD)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Cannabidiol (CBD) in anhydrous acetone in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) to the solution. This acts as the base.

-

Add dimethyl sulfate ((CH₃)₂SO₄) dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure Cannabidiol dimethyl ether (CBDD).

Sources

- 1. fortheageless.com [fortheageless.com]

- 2. divineelementscbd.com [divineelementscbd.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ncpacbdsource.com [ncpacbdsource.com]

- 7. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabidiol-2',6'-dimethyl ether, a cannabidiol derivative, is a highly potent and selective 15-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Baseline Separation of Cannabidiol (CBD) and Cannabidiol Dimethyl Ether

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of cannabidiol (CBD) and its synthetic derivative, cannabidiol dimethyl ether (CBD-DME). Due to their structural similarities and comparable polarities, baseline separation of these two cannabinoids presents a significant analytical challenge. The developed reverse-phase HPLC method, utilizing a C18 stationary phase and a gradient elution with a mobile phase of acetonitrile and water, achieves excellent resolution and peak symmetry for both analytes. This method is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and cannabis industries.

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa that has garnered significant interest for its potential therapeutic applications.[1] Chemical modification of the CBD molecule, such as the synthesis of cannabidiol dimethyl ether (CBD-DME), is a common strategy in drug discovery to alter its pharmacokinetic and pharmacodynamic properties. The development of reliable analytical methods to distinguish and quantify CBD from its closely related synthetic analogues is crucial for product purity assessment, metabolic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for cannabinoid potency testing due to its ability to separate structurally similar compounds.[2][3][4][5] However, the separation of CBD and CBD-DME is challenging due to their similar hydrophobic characteristics. This application note presents a systematic approach to developing and optimizing an HPLC method that achieves baseline resolution of CBD and CBD-DME, a critical requirement for accurate quantification.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable. The system used for this development was a Shimadzu Nexera-i LC-2040C 3D.[3]

-

Chromatography Data System (CDS): LabSolutions™ or equivalent.

-

Analytical Column: A C18 reversed-phase column is recommended.[5][6] The primary column used in this study was a Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 150 x 4.6 mm.[4]

-

Chemicals and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Formic Acid (FA), 99% purity

-

Reference Standards: Cannabidiol (CBD) and Cannabidiol Dimethyl Ether (CBD-DME) >98% purity.

-

Standard and Sample Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of CBD and CBD-DME reference standards in 10 mL of acetonitrile, respectively.

-

Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.

-

Sample Preparation: For formulated products or extracts, a suitable extraction procedure should be employed. A simple extraction with acidified water/acetonitrile can be effective.[6] The final sample should be filtered through a 0.45 µm syringe filter before injection.

Method Development and Optimization